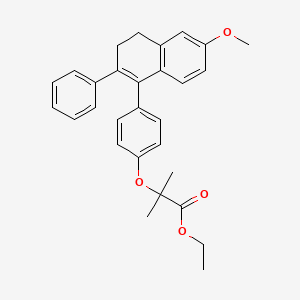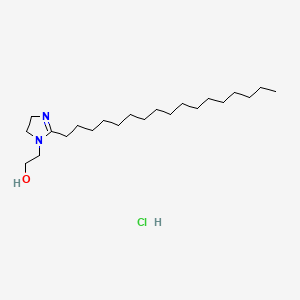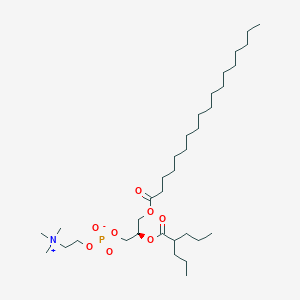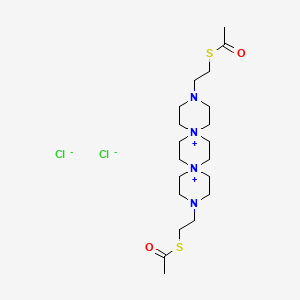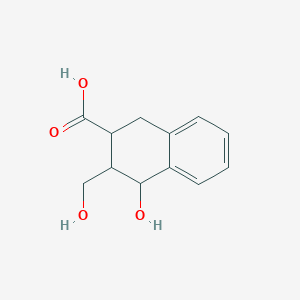
4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 404763 is a chemical compound that has garnered attention in various fields of scientific research
Chemical Reactions Analysis
NSC 404763 undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions vary depending on the desired outcome
Scientific Research Applications
NSC 404763 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic pathways. In biology, it is explored for its potential effects on cellular processes and molecular interactions. In medicine, NSC 404763 is investigated for its therapeutic potential in treating various diseases. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 404763 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating these targets, leading to various biological and chemical outcomes. Understanding the molecular mechanisms is crucial for harnessing the compound’s potential in different applications.
Comparison with Similar Compounds
NSC 404763 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or similar biological activities. By comparing these compounds, researchers can identify the distinct features and advantages of NSC 404763, making it a valuable asset in scientific research.
Properties
CAS No. |
7463-94-7 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-6-10-9(12(15)16)5-7-3-1-2-4-8(7)11(10)14/h1-4,9-11,13-14H,5-6H2,(H,15,16) |
InChI Key |
HTSKZLAIMKMXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C2=CC=CC=C21)O)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


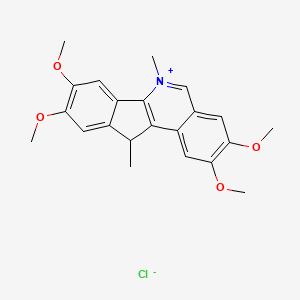
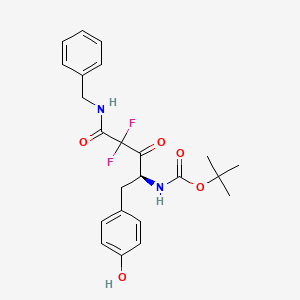
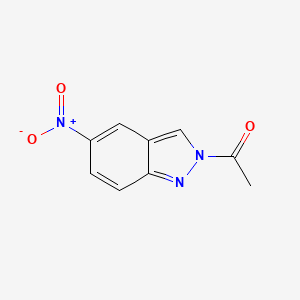
![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
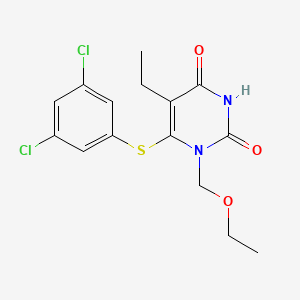
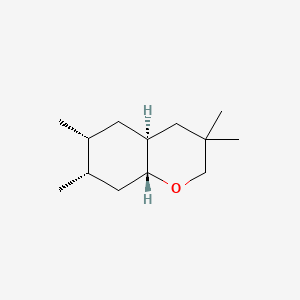
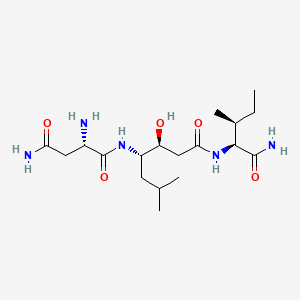
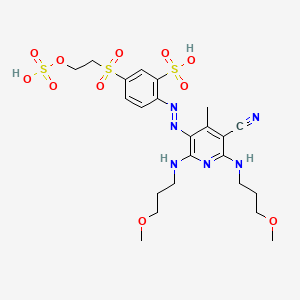
![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
